1',5'-dimethyl-1H,1'H-3,4'-bipyrazole
Overview
Description
1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that features two pyrazole rings connected by a single bond
Scientific Research Applications
1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Mechanism of Action
Mode of Action
It is known that many bipyrazole derivatives have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1’,5’-dimethyl-1H,1’H-3,4’-bipyrazole is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,5’-dimethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method includes the condensation of 3,5-dimethylpyrazole with hydrazine derivatives . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1’,5’-dimethyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares structural similarities but lacks the second pyrazole ring.
1,1’-Dimethyl-4,4’-bipyrazole: Similar structure but different substitution pattern.
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups on the pyrazole rings.
Uniqueness: 1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-7(5-10-12(6)2)8-3-4-9-11-8/h3-5H,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZZJLKXUAJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297113 | |
Record name | 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006327-22-5 | |
Record name | 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006327-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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